Tris(2,2'-bipyridine)nickel diiodide
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Overview
Description
Tris(2,2’-bipyridine)nickel diiodide is a coordination compound featuring nickel(II) as the central metal ion coordinated to three 2,2’-bipyridine ligands and two iodide ions. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)nickel diiodide typically involves the reaction of nickel(II) salts with 2,2’-bipyridine in the presence of iodide ions. A common method includes dissolving nickel(II) chloride and 2,2’-bipyridine in an appropriate solvent, followed by the addition of potassium iodide. The reaction mixture is then stirred under reflux conditions to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods: While there is limited information on the large-scale industrial production of Tris(2,2’-bipyridine)nickel diiodide, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Tris(2,2’-bipyridine)nickel diiodide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the nickel center can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where the 2,2’-bipyridine ligands or iodide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
Scientific Research Applications
Tris(2,2’-bipyridine)nickel diiodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tris(2,2’-bipyridine)nickel diiodide exerts its effects involves coordination interactions between the nickel center and various substrates. The 2,2’-bipyridine ligands provide a stable environment for the nickel ion, allowing it to participate in redox reactions and ligand exchange processes. These interactions can modulate the electronic properties of the compound, making it suitable for various catalytic and biological applications .
Comparison with Similar Compounds
Tris(2,2’-bipyridine)nickel(II) diperchlorate: Similar in structure but with perchlorate anions instead of iodide.
Tris(2,2’-bipyridine)nickel dichloride: Contains chloride ions instead of iodide.
Uniqueness: Tris(2,2’-bipyridine)nickel diiodide is unique due to the presence of iodide ions, which can influence its redox properties and reactivity. The iodide ions can also participate in halogen bonding, adding another dimension to its chemical behavior .
Biological Activity
Introduction
Tris(2,2'-bipyridine)nickel diiodide (Ni(bpy)₃I₂) is a coordination compound of nickel(II) that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its cytotoxicity, DNA interaction, and potential therapeutic applications.
Synthesis and Characterization
This compound can be synthesized through the reaction of nickel(II) salts with 2,2'-bipyridine in the presence of iodide ions. The resulting complex is characterized using various techniques such as X-ray crystallography, UV-Vis spectroscopy, and NMR spectroscopy to confirm its structure and purity.
Cytotoxicity
Cytotoxicity studies have demonstrated that Ni(bpy)₃I₂ exhibits significant antiproliferative effects against various human cancer cell lines. The MTT assay is commonly used to evaluate cell viability after treatment with the compound.
Table 1: Cytotoxicity of Ni(bpy)₃I₂ Against Cancer Cell Lines
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. These values suggest that Ni(bpy)₃I₂ has potent cytotoxic effects, particularly against colorectal and breast cancer cell lines.
The mechanism underlying the cytotoxicity of Ni(bpy)₃I₂ involves several pathways:
- DNA Interaction : Ni(bpy)₃I₂ has been shown to bind to DNA and induce oxidative cleavage. Studies indicate that it interacts with the minor groove of DNA, leading to strand breaks when activated by hydrogen peroxide .
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells. Flow cytometry assays using Annexin V-FITC/PI staining have revealed that treatment with Ni(bpy)₃I₂ results in increased apoptosis markers such as caspase-3 activation and changes in mitochondrial membrane potential .
Antimicrobial Activity
Nickel complexes, including Ni(bpy)₃I₂, have also displayed antimicrobial properties against various pathogens. Research has indicated that these compounds can inhibit bacterial growth through mechanisms involving disruption of cellular membranes and interference with metabolic processes .
Case Studies
Several case studies highlight the therapeutic potential of Ni(bpy)₃I₂:
- Study on HepG-2 Cells : A study demonstrated that Ni(bpy)₃I₂ induced apoptosis in HepG-2 liver cancer cells through oxidative stress mechanisms, suggesting its potential for liver cancer therapy .
- DNA Cleavage Assays : Experiments showed that Ni(bpy)₃I₂ effectively cleaved supercoiled plasmid DNA in vitro, emphasizing its role as a DNA-damaging agent which could be exploited for therapeutic purposes .
Properties
Molecular Formula |
C30H24I2N6Ni |
---|---|
Molecular Weight |
781.1 g/mol |
IUPAC Name |
nickel(2+);2-pyridin-2-ylpyridine;diiodide |
InChI |
InChI=1S/3C10H8N2.2HI.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
XMQJBHRDVDERHR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[I-].[I-] |
Origin of Product |
United States |
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